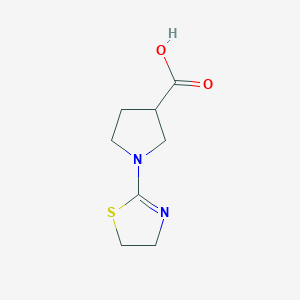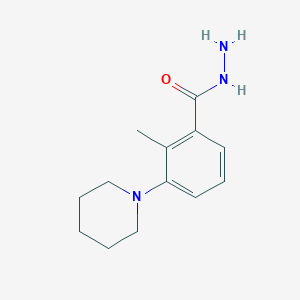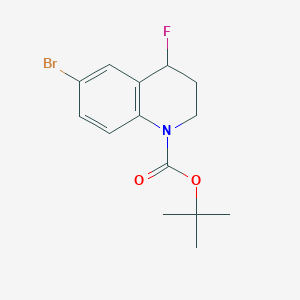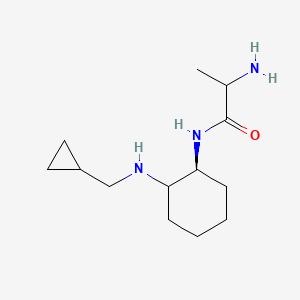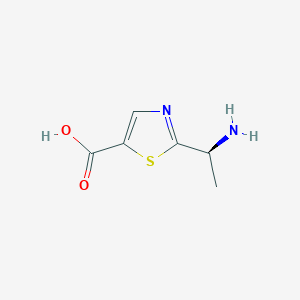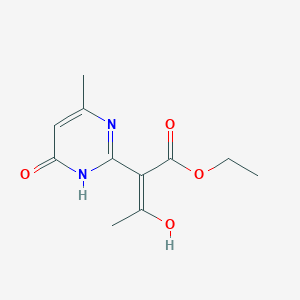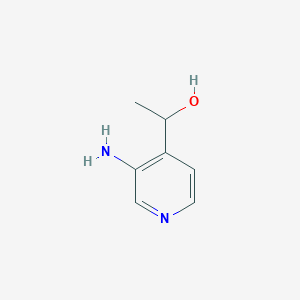
2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)acetic acid is an organic compound that features a phenoxyacetic acid structure with hydroxymethyl and dimethyl substitutions on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethylphenol.
Hydroxymethylation: The hydroxymethyl group is introduced via a formylation reaction, followed by reduction to yield 6-(hydroxymethyl)-2,3-dimethylphenol.
Etherification: The phenol is then reacted with chloroacetic acid under basic conditions to form the ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: 2-(6-(Carboxymethyl)-2,3-dimethylphenoxy)acetic acid.
Reduction: 2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)acetic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(Hydroxymethyl)-2,3-dimethylphenoxy)acetic acid: Similar structure but with the hydroxymethyl group at the 4-position.
2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)propionic acid: Similar structure but with a propionic acid group instead of acetic acid.
Uniqueness
2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)acetic acid is unique due to the specific positioning of the hydroxymethyl and dimethyl groups, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-[6-(hydroxymethyl)-2,3-dimethylphenoxy]acetic acid |
InChI |
InChI=1S/C11H14O4/c1-7-3-4-9(5-12)11(8(7)2)15-6-10(13)14/h3-4,12H,5-6H2,1-2H3,(H,13,14) |
Clé InChI |
OQGSTGNZJSIRHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)CO)OCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


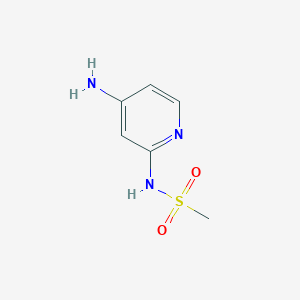
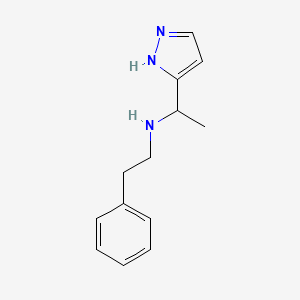
![7'-Chloro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B12996406.png)

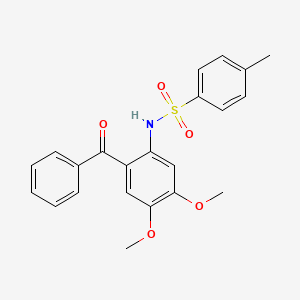
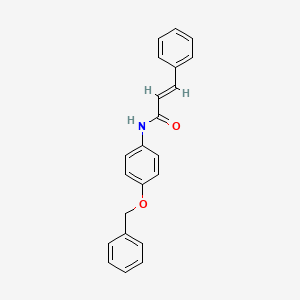
![(6R)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B12996439.png)
